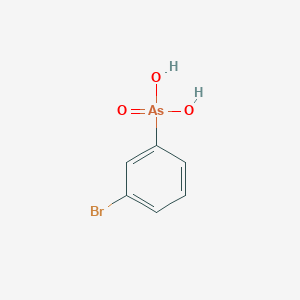
(3-Bromophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsBrO3. It is a derivative of arsonic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is part of a broader class of arsonic acids, which are known for their applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)arsonic acid typically involves the electrophilic aromatic substitution of an activated aromatic substrate with arsenic acid as the electrophile. One common method is the Béchamp reaction, which proceeds according to the following stoichiometry:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
In this reaction, aniline reacts with arsenic acid to produce arsanilic acid, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various substituted phenyl arsonic acids .
Scientific Research Applications
(3-Bromophenyl)arsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of (3-Bromophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to proteins and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, including the induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
Phenylarsonic acid: Similar structure but lacks the bromine atom.
Methylarsonic acid: Contains a methyl group instead of a phenyl group.
Arsanilic acid: Similar structure but with an amino group instead of bromine .
Uniqueness
(3-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
CAS No. |
76752-25-5 |
|---|---|
Molecular Formula |
C6H6AsBrO3 |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
(3-bromophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsBrO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
UGQCTAOOOGVNET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
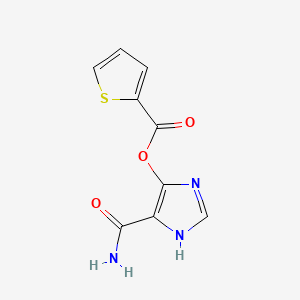
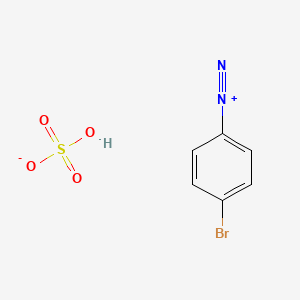
![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
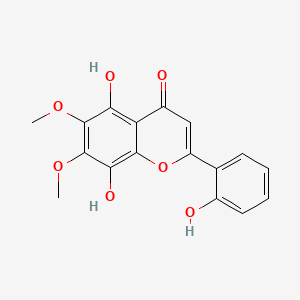
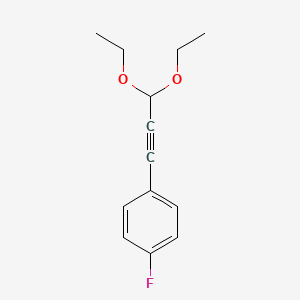
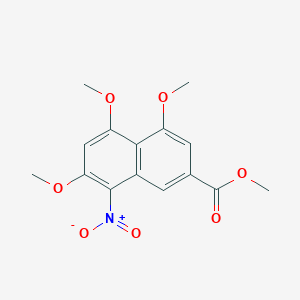
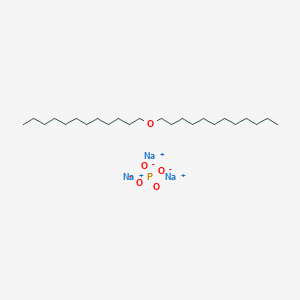
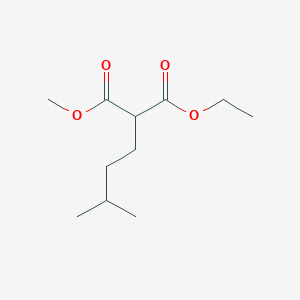
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
